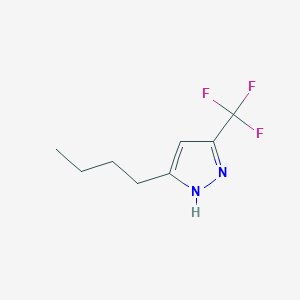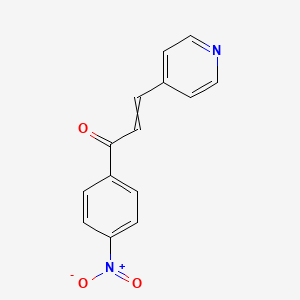![molecular formula C9H7ClO4 B8664651 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8664651.png)
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid
描述
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C9H7ClO4 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methyl cyclopropene aldehyde under appropriate conditions to form the desired benzodioxine structure . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxines.
科学研究应用
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:
作用机制
The mechanism of action of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid .
Uniqueness
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C9H7ClO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12) |
InChI 键 |
JMIKCDZBVNZHGZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2O1)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
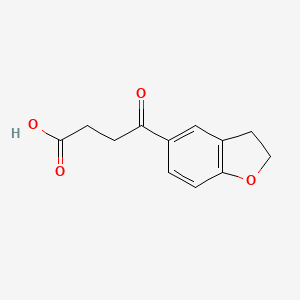
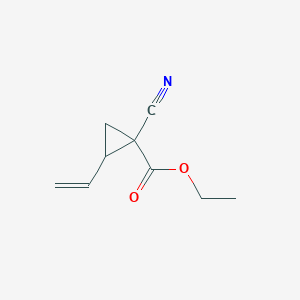
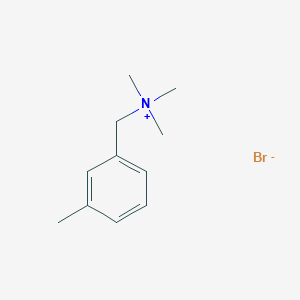
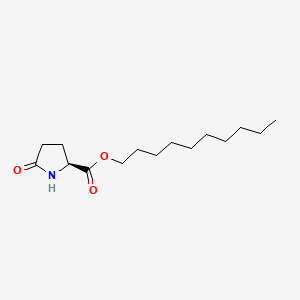
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B8664612.png)
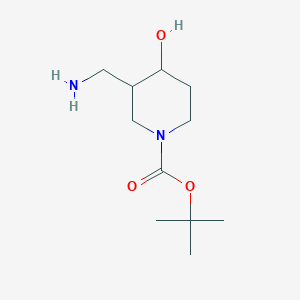
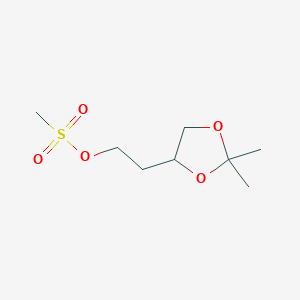
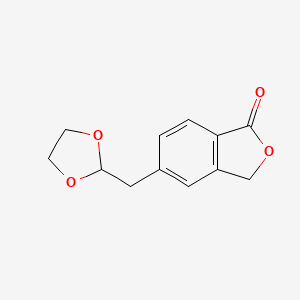
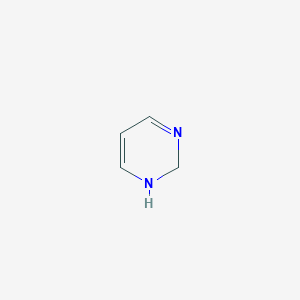
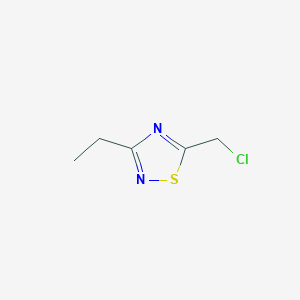
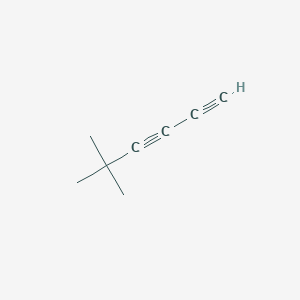
![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)
